molecular formula C18H23ClN6O4 B11710601 2-(5-(1-(2-methoxyacetamido)cyclopentyl)-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate

2-(5-(1-(2-methoxyacetamido)cyclopentyl)-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate

Cat. No.: B11710601
M. Wt: 422.9 g/mol
InChI Key: OBAXILFVZPBZCC-UHFFFAOYSA-N
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Description

2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrazole ring, a cyclopentyl group, and a chlorophenyl carbamate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the cyclopentyl group, and the coupling with the chlorophenyl carbamate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted compounds.

Scientific Research Applications

2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives, cyclopentyl-containing compounds, and chlorophenyl carbamates. Examples include:

  • Tetrazole derivatives such as 5-(1H-tetrazol-1-yl)pentanoic acid.
  • Cyclopentyl-containing compounds like cyclopentylamine.
  • Chlorophenyl carbamates such as 4-chlorophenyl N-methylcarbamate.

Uniqueness

2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H23ClN6O4

Molecular Weight

422.9 g/mol

IUPAC Name

2-[5-[1-[(2-methoxyacetyl)amino]cyclopentyl]tetrazol-1-yl]ethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C18H23ClN6O4/c1-28-12-15(26)21-18(8-2-3-9-18)16-22-23-24-25(16)10-11-29-17(27)20-14-6-4-13(19)5-7-14/h4-7H,2-3,8-12H2,1H3,(H,20,27)(H,21,26)

InChI Key

OBAXILFVZPBZCC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1(CCCC1)C2=NN=NN2CCOC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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